REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([O:9][CH3:10])[cH:5][c:6]([NH2:8])[n:7]1.[CH3:14][N:15]([CH3:16])[CH:17]=[O:18].[Cu:11][C:12]#[N:13]>>[c:2]1([C:12]#[N:13])[cH:3][c:4]([O:9][CH3:10])[cH:5][c:6]([NH2:8])[n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(N)nc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
N#C[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[Cu]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(N)nc(C#N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |